4-hydroxy-N'-(4-hydroxybenzylidene)benzohydrazide

Antioxidant activity DPPH radical scavenging Hydrazide-hydrazone SAR

4-Hydroxy-N'-(4-hydroxybenzylidene)benzohydrazide (CAS 100872-56-8) is a di-phenolic hydrazide–hydrazone (Schiff base) with the molecular formula C₁₄H₁₂N₂O₃ and molecular weight 256.26 g/mol. The compound features a central –NH–N=CH– linkage connecting two para-hydroxyphenyl rings and adopts the (E)-configuration, as confirmed by ¹H‑NMR (imine proton singlet at δ 8.32 ppm).

Molecular Formula C14H12N2O3
Molecular Weight 256.26 g/mol
CAS No. 100872-56-8
Cat. No. B3724635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-hydroxy-N'-(4-hydroxybenzylidene)benzohydrazide
CAS100872-56-8
Molecular FormulaC14H12N2O3
Molecular Weight256.26 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=NNC(=O)C2=CC=C(C=C2)O)O
InChIInChI=1S/C14H12N2O3/c17-12-5-1-10(2-6-12)9-15-16-14(19)11-3-7-13(18)8-4-11/h1-9,17-18H,(H,16,19)/b15-9+
InChIKeyIRPCZMRRXGHGBY-OQLLNIDSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy-N'-(4-hydroxybenzylidene)benzohydrazide (CAS 100872-56-8): Procurement-Relevant Structural and Analytical Baseline


4-Hydroxy-N'-(4-hydroxybenzylidene)benzohydrazide (CAS 100872-56-8) is a di-phenolic hydrazide–hydrazone (Schiff base) with the molecular formula C₁₄H₁₂N₂O₃ and molecular weight 256.26 g/mol . The compound features a central –NH–N=CH– linkage connecting two para-hydroxyphenyl rings and adopts the (E)-configuration, as confirmed by ¹H‑NMR (imine proton singlet at δ 8.32 ppm) [1]. Single-crystal X‑ray diffraction of its methanol solvate reveals a nearly planar molecular geometry with a dihedral angle of only 7.2° between the two benzene rings [1]. The compound is commercially available from Sigma‑Aldrich (cat. no. R697354, AldrichCPR) as a research-grade chemical [2].

Why Substituting 4-Hydroxy-N'-(4-hydroxybenzylidene)benzohydrazide with a Close Hydrazone Analog Compromises Multi-Endpoint Biological Performance


Within the hydrazide–hydrazone class, subtle alterations to the phenolic decoration pattern produce non-linear changes in activity profiles that cannot be predicted from single-endpoint comparisons. In a systematic eight-compound molecular hybridization study, replacing the 4-OH group on the benzohydrazide ring with a tert‑butyl substituent (Molécule IV) abolished tyrosinase inhibitory activity, while shifting hydroxyl positioning on the benzylidene ring (Molécule II, 3,5‑dihydroxy) converted the molecule from a UVA‑filter into a UVB‑filter with no UVA protection [1]. Similarly, removal of the 4‑OH from the benzohydrazide moiety (i.e., N′-(4‑hydroxybenzylidene)benzohydrazide, CAS 59394‑95‑5) eliminates one hydrogen‑bond donor, alters the compound’s crystallographic packing and solvate formation behaviour, and is expected to reduce radical‑scavenging capacity owing to the loss of a para‑phenolic electron‑donating centre [2]. These findings demonstrate that generic substitution among in‑class hydrazones is not scientifically defensible without direct comparative data for each endpoint of interest.

Product-Specific Quantitative Differentiation Evidence for 4-Hydroxy-N'-(4-hydroxybenzylidene)benzohydrazide (CAS 100872-56-8) Versus Closest Analogs


Antioxidant Activity (DPPH• Scavenging) of 4-Hydroxy-N'-(4-hydroxybenzylidene)benzohydrazide Compared Directly with Seven Structural Analogs in a Unified Assay

In a direct head-to-head comparison within a single experimental framework, 4-hydroxy-N'-(4-hydroxybenzylidene)benzohydrazide (Molécule I) was ranked among the top four antioxidant compounds out of eight structurally related hydrazide–hydrazone hybrids evaluated by the DPPH• radical-scavenging assay. Compounds I, IV, VII and VIII demonstrated superior antioxidant activity relative to the remaining four analogs (Molécules II, III, V, and VI) at both 30‑minute and 60‑minute time points [1]. In an independent study using microwave-assisted synthesis, the target compound yielded a DPPH IC₅₀ value of 34.85 ppm, which, although less potent than ascorbic acid (IC₅₀ = 0.32 ppm), confirms measurable radical-scavenging capacity in a standard spectrophotometric assay (λₘₐₓ = 519.5 nm) [2]. The presence of two para‑hydroxyl groups—one on each aromatic ring—provides dual electron‑donating sites that are structurally absent in analogs such as N′‑benzylidene‑4‑hydroxybenzohydrazide (CAS 51771‑18‑7), which lacks the benzylidene‑ring hydroxyl and is predicted to exhibit attenuated radical‑scavenging performance [3].

Antioxidant activity DPPH radical scavenging Hydrazide-hydrazone SAR

UVA Photoprotection Activity of 4-Hydroxy-N'-(4-hydroxybenzylidene)benzohydrazide Versus In-Series Analogs and trans-Resveratrol

In a systematic photoprotection evaluation using the Optometrics SPF‑290S instrument, 4‑hydroxy‑N'-(4‑hydroxybenzylidene)benzohydrazide (Molécule I) demonstrated the ability to protect against UVA radiation with an efficacy comparable to that of trans‑resveratrol, a well‑characterized natural photoprotective agent [1]. Critically, the closely related analog Molécule IV—differing only by substitution of the 4‑OH on the benzohydrazide ring with a tert‑butyl group—retained UVA protection, whereas Molécule II (3,5‑dihydroxy substitution on the benzylidene ring) and Molécule III (3,5‑dihydroxybenzylidene plus tert‑butyl) were classified exclusively as UVB filters and provided no measurable UVA protection [1]. The UVA/UVB filter‑type switching observed across this congeneric series demonstrates that the specific 4‑hydroxy substitution pattern present in the target compound is structurally deterministic for UVA‑range activity, a property not shared by analogs with altered benzylidene‑ring hydroxyl topology.

Photoprotection UVA filter Sunscreen molecular hybridization

Tyrosinase Inhibitory Activity of 4-Hydroxy-N'-(4-hydroxybenzylidene)benzohydrazide: Unique Among 4-OH-Benzohydrazide Analogs in the Series

Among the eight hybrid molecules evaluated, only four compounds exhibited measurable inhibitory activity against the enzyme tyrosinase: Molécule I, Molécule III, Molécule V, and Molécule VII [1]. The target compound (Molécule I) showed 12.66% tyrosinase inhibition at the tested concentration [1]. Of particular significance, Molécule IV—the closest structural analog differing only by a tert‑butyl group in place of the 4‑OH on the benzohydrazide ring—demonstrated no detectable tyrosinase inhibitory activity [1]. This sharp structure–activity cliff establishes that the 4‑hydroxy substituent on the benzohydrazide moiety is an essential pharmacophoric element for tyrosinase engagement in this scaffold. The IC₅₀ values for all eight compounds, alongside kojic acid and trans‑resveratrol reference standards, are reported in the original thesis dataset [1].

Tyrosinase inhibition Skin pigmentation Enzyme inhibitor screening

Laccase Inhibition Potential of 4-Hydroxybenzohydrazide-Derived Hydrazones: Class-Level Evidence with Direct Relevance to the Target Compound

A focused series of hydrazide–hydrazones derived from 4‑hydroxybenzhydrazide (4‑HBAH) was systematically screened as inhibitors of laccase from Trametes versicolor, a copper‑containing oxidase critical for fungal pathogenicity [1]. Seven 4‑HBAH derivatives exhibited competitive inhibition with inhibition constants (Kᵢ) in the micromolar range (Kᵢ = 24–674 µM) [1]. The SAR analysis established that a salicylic aldehyde framework (i.e., an ortho‑hydroxy substituent on the benzylidene ring) is pivotal for stabilizing the inhibitor within the substrate‑docking pocket, while bulky tert‑butyl substituents at the 3‑position of the salicylic aldehyde fragment enhance binding affinity [1]. The target compound, 4‑hydroxy‑N'‑(4‑hydroxybenzylidene)benzohydrazide, possesses the requisite 4‑HBAH core and a para‑hydroxylated benzylidene fragment; although not explicitly among the most potent congeners in the laccase panel, the scaffold is validated as a legitimate laccase‑inhibitory chemotype [1]. A subsequent expanded study of 35 semi‑synthetic 4‑hydroxybenzoic acid‑based hydrazide–hydrazones confirmed potent antifungal activity against laccase‑producing phytopathogens including Botrytis cinerea, Sclerotinia sclerotiorum, and Cerrena unicolor, with the most active derivatives achieving IC₅₀ values as low as 0.5–1.8 µg/mL against S. sclerotiorum [2].

Laccase inhibition Phytopathogenic fungi Agrochemical discovery

Multi-Functional Bioactivity Profile: Single-Scaffold Antioxidant + Photoprotective + Tyrosinase Inhibitory Activity Versus Single-Endpoint Analogs

A unique differentiator of 4‑hydroxy‑N'‑(4‑hydroxybenzylidene)benzohydrazide (Molécule I) within the Reis et al. (2014) compound panel is its concurrent possession of three experimentally verified bioactivities: (i) DPPH radical‑scavenging antioxidant activity, (ii) UVA‑range photoprotection, and (iii) measurable tyrosinase enzyme inhibition [1]. Among the eight hybrids, only Molécule I and Molécule VII exhibited all three activities simultaneously; the remaining six compounds lacked at least one activity, with several analogs (e.g., Molécule IV) failing to inhibit tyrosinase altogether [1]. Furthermore, the closely related comparator N′‑(4‑hydroxybenzylidene)benzohydrazide (CAS 59394‑95‑5), which bears only a single para‑hydroxyl group on the benzylidene ring, has been reported in the literature primarily for antibacterial evaluation and does not carry the same breadth of multi‑endpoint characterization [2]. This co‑occurrence of antioxidant, photoprotective, and anti‑tyrosinase activities in a single, crystallographically characterized molecular entity positions the target compound as a privileged scaffold for integrated cosmeceutical or dermatological research applications where simultaneous UV protection, radical quenching, and melanogenesis modulation are desired.

Multi-target compound Polypharmacology Cosmeceutical ingredient discovery

Crystallographically Confirmed Near-Planar Geometry: Structural Basis for Consistent Intermolecular Interactions and Reproducible Solid-State Behaviour

Single-crystal X‑ray diffraction analysis of (E)‑N′‑(4‑hydroxybenzylidene)‑4‑hydroxybenzohydrazide methanol solvate confirms that the Schiff base molecule adopts a near‑planar conformation, with a dihedral angle of only 7.2(2)° between the planes of the two benzene rings [1]. This high degree of planarity facilitates extended π‑conjugation across the hydrazone bridge, which is structurally relevant to the compound's UVA absorption properties [1]. In contrast, the des‑hydroxy analog N′‑(4‑hydroxybenzylidene)benzohydrazide (CAS 59394‑95‑5) crystallizes as a monohydrate with potentially different hydrogen‑bonding networks owing to the absence of the second para‑OH donor [2]. The availability of high‑resolution crystallographic coordinates for the target compound provides procurement‑relevant advantages: it enables structure‑based computational screening (docking, pharmacophore modeling) with experimentally validated geometry rather than force‑field‑optimized conformers, and it assures batch‑to‑batch solid‑state consistency for laboratories requiring reproducible physicochemical properties.

X-ray crystallography Solid-state characterization Schiff base conformation

Validated Application Scenarios for 4-Hydroxy-N'-(4-hydroxybenzylidene)benzohydrazide (CAS 100872-56-8) Grounded in Comparative Evidence


Integrated Cosmeceutical Screening Libraries: Simultaneous Antioxidant, UVA Photoprotection, and Tyrosinase Inhibition from a Single Scaffold

For R&D programs developing multi‑functional cosmeceutical actives, 4‑hydroxy‑N'‑(4‑hydroxybenzylidene)benzohydrazide offers three concurrently validated bioactivities—DPPH radical scavenging, UVA‑range photoprotection comparable to trans‑resveratrol, and measurable tyrosinase inhibition—within a single, crystallographically characterized molecule [1]. This multi‑endpoint profile is not replicated by the closest structural analog Molécule IV (4‑tert‑butyl substitution), which lacks tyrosinase activity, nor by Molécule II (3,5‑dihydroxy substitution), which is exclusively a UVB filter [1]. Incorporating the target compound into a screening deck reduces the number of individual compounds required to cover antioxidant, photoprotective, and anti‑pigmentation endpoints from three to one, streamlining procurement logistics and reducing solvent consumption in high‑throughput workflows.

Structure‑Based Design of Laccase‑Targeting Antifungal Agents Using an Experimentally Determined Crystal Structure

The availability of high‑resolution X‑ray crystallographic data (dihedral angle = 7.2°, methanol solvate) for the target compound enables its direct use as a starting geometry in molecular docking and pharmacophore modeling campaigns targeting laccase from Trametes versicolor and related phytopathogenic fungi [2]. The 4‑hydroxybenzhydrazide (4‑HBAH) chemotype has been validated as a competitive laccase inhibitor scaffold (Kᵢ = 24–674 µM), and downstream derivatives have demonstrated potent antifungal activity against Botrytis cinerea, Sclerotinia sclerotiorum, and Cerrena unicolor with IC₅₀ values as low as 0.5 µg/mL [3]. The target compound serves as a structurally well‑defined, synthetically tractable starting point for structure‑guided optimization of laccase‑inhibitory agrochemical leads.

UV Filter Molecular Hybridization Research: A para,para‑Dihydroxy Hydrazone Template for Broad‑Spectrum Sunscreen Development

In molecular hybridization strategies for next‑generation sunscreens, 4‑hydroxy‑N'‑(4‑hydroxybenzylidene)benzohydrazide functions as a UVA‑active template derived from the conceptual fusion of avobenzone, resveratrol, and methoxycinnamate pharmacophores [1]. Its UVA protection efficacy is comparable to that of trans‑resveratrol, while analogs with altered benzylidene‑ring hydroxyl topology (Molécules II/III) are restricted to UVB‑only protection [1]. For laboratories iterating on sunscreen active ingredients, the target compound provides a characterized UVA‑filter baseline with documented antioxidant co‑functionality—a combination that addresses both UV‑filter efficacy and the free‑radical generation that accompanies UV exposure—making it a valuable reference standard in photoprotection comparative studies.

Pharmacophore Validation Studies: Definitive Demonstration of 4‑OH Dependence for Tyrosinase Engagement

The target compound participates in a rare, experimentally documented structure–activity cliff within the hydrazide–hydrazone series: replacement of the 4‑hydroxy group on the benzohydrazide ring with a tert‑butyl substituent (Molécule I → Molécule IV) results in complete loss of tyrosinase inhibitory activity, while antioxidant and UVA‑filter activities are largely retained [1]. This clean dissociation of bioactivities across a single‑point structural modification makes the target compound—and its direct comparator Molécule IV—an ideal matched pair for target‑engagement studies, selectivity profiling, and pharmacophore validation in tyrosinase‑focused drug discovery programs. Procuring both compounds as a pair enables controlled experiments that deconvolute the structural determinants of tyrosinase inhibition from those governing antioxidant and photoprotective activities.

Quote Request

Request a Quote for 4-hydroxy-N'-(4-hydroxybenzylidene)benzohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.